Scanderone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scanderone is a naturally occurring compound found in certain plant species. It belongs to the class of organic compounds known as coumarins, which are characterized by a benzopyrone structure. This compound has garnered interest due to its potential therapeutic properties and its role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Scanderone can be synthesized through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a strong acid catalyst. The reaction typically requires heating and can be carried out under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the extraction from natural sources, followed by purification processes such as chromatography. Alternatively, large-scale synthesis can be achieved using optimized Pechmann condensation reactions, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Scanderone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products:
Oxidation: Hydroxylated this compound derivatives.
Reduction: Dihydro-Scanderone.
Substitution: Halogenated or nitrated this compound derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the formulation of natural dyes and fragrances.
Mechanism of Action
The mechanism of action of Scanderone involves its interaction with various molecular targets. It can inhibit certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. The exact pathways and targets may vary depending on the specific biological context.
Comparison with Similar Compounds
Scanderone is unique among coumarins due to its specific structural features and biological activities. Similar compounds include:
Coumarin: The parent compound of the coumarin family.
Umbelliferone: A hydroxylated derivative of coumarin with similar properties.
Esculetin: Another hydroxylated coumarin with notable antioxidant activity.
This compound stands out due to its distinct combination of chemical reactivity and biological effects, making it a valuable compound for further research and application.
Properties
Molecular Formula |
C25H30O5 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
5-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C25H30O5/c1-14(2)5-6-16-11-15(7-8-19(16)26)18-13-29-24-17-9-10-25(3,4)30-21(17)12-20(27)22(24)23(18)28/h5,7-11,13,17,20-22,24,26-27H,6,12H2,1-4H3 |
InChI Key |
ICPSZNAIWOCMJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=COC3C4C=CC(OC4CC(C3C2=O)O)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.